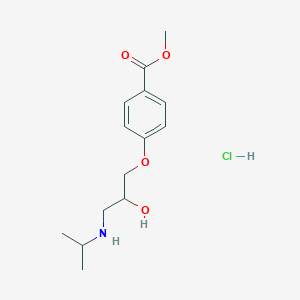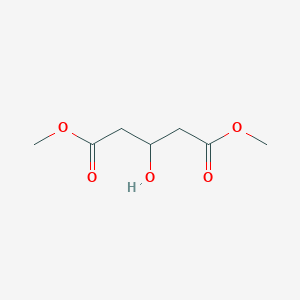
雌酮-2,4,16,16-d4
描述
Estrone-2,4,16,16-d4 is a deuterated form of estrone, a naturally occurring estrogen hormone. This compound is characterized by the substitution of four hydrogen atoms with deuterium atoms at positions 2, 4, 16, and 16 on the estrone molecule. The molecular formula of Estrone-2,4,16,16-d4 is C18D4H18O2, and it has a molecular weight of 274.39 g/mol .
科学研究应用
Estrone-2,4,16,16-d4 is widely used in scientific research due to its unique isotopic labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry to study the metabolic pathways of estrone and its derivatives.
Biology: Employed in tracer studies to investigate the biosynthesis and metabolism of estrogens in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of estrone and related compounds.
作用机制
Target of Action
Estrone-d4, also known as Estrone-2,4,16,16-d4, is a deuterated form of Estrone . Estrone is a naturally occurring estrogen hormone . The primary targets of Estrone-d4 are the estrogen receptors present in various tissues, especially adipose tissue .
Mode of Action
Estrone-d4, like its parent compound Estrone, freely enters target cells such as female organs, breasts, hypothalamus, pituitary, and interacts with the estrogen receptor . Upon binding, the estrogen receptor can enter the nucleus of the target cell and regulate gene transcription, leading to the formation of messenger RNA .
Biochemical Pathways
The biochemical pathways affected by Estrone-d4 are likely similar to those of Estrone. Estrone is produced by several tissues, especially adipose tissue, as a result of the aromatization process of androstenedione that occurs in fat cells . The downstream effects of this interaction can lead to various physiological responses, including the regulation of the menstrual cycle and the development of secondary sexual characteristics.
Result of Action
The molecular and cellular effects of Estrone-d4’s action are expected to be similar to those of Estrone. These effects include the regulation of gene transcription within target cells, leading to various physiological responses .
生化分析
Biochemical Properties
Estrone-2,4,16,16-d4 plays a significant role in biochemical reactions. The binding affinities of estrone to the estrogen receptors α and β are approximately 60% and 37% relative to estradiol .
Cellular Effects
The effects of Estrone-2,4,16,16-d4 on various types of cells and cellular processes are yet to be fully elucidated. It is known that estrogens, including estrone, can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Estrone-2,4,16,16-d4 is not fully understood. It is known that estrone and other estrogens exert their effects at the molecular level through binding interactions with estrogen receptors, leading to changes in gene expression .
Metabolic Pathways
Estrone-2,4,16,16-d4 is likely involved in similar metabolic pathways as estrone. Estrone is metabolized mostly in the liver, and to some extent in the gut, allowing the inactivated metabolites to be excreted .
准备方法
Synthetic Routes and Reaction Conditions
Estrone-2,4,16,16-d4 can be synthesized through the deuteration of estrone. The process involves the exchange of hydrogen atoms with deuterium atoms using deuterated reagents. One common method is the catalytic exchange reaction, where estrone is treated with deuterium gas in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions, such as room temperature and atmospheric pressure .
Industrial Production Methods
Industrial production of Estrone-2,4,16,16-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and selective deuteration. The product is then purified through techniques such as recrystallization or chromatography to achieve the desired isotopic purity .
化学反应分析
Types of Reactions
Estrone-2,4,16,16-d4 undergoes various chemical reactions, including:
Oxidation: Estrone-2,4,16,16-d4 can be oxidized to form estrone-2,4,16,16-d4-3,17-dione using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Reduction of Estrone-2,4,16,16-d4 can yield estradiol-2,4,16,16-d4 using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Acyl chlorides, alkyl halides, and other electrophilic reagents.
Major Products Formed
Oxidation: Estrone-2,4,16,16-d4-3,17-dione.
Reduction: Estradiol-2,4,16,16-d4.
Substitution: Various substituted estrone derivatives depending on the reagents used.
相似化合物的比较
Estrone-2,4,16,16-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Estrone: The non-deuterated form of Estrone-2,4,16,16-d4, with the molecular formula C18H22O2.
Estradiol: A more potent estrogen with the molecular formula C18H24O2, often used in hormone replacement therapy.
Estriol: A weaker estrogen with the molecular formula C18H24O3, primarily produced during pregnancy.
Estrone-2,4,16,16-d4’s deuterium labeling provides enhanced stability and allows for precise tracking in metabolic studies, making it a valuable tool in scientific research .
属性
IUPAC Name |
(8R,9S,13S,14S)-2,4,16,16-tetradeuterio-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16,19H,2,4,6-9H2,1H3/t14-,15-,16+,18+/m1/s1/i3D,7D2,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXHEGUUPJUMQT-QSPUTOQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC(C4=O)([2H])[2H])C)C(=C1O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80471456 | |
| Record name | Estrone-2,4,16,16-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80471456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53866-34-5 | |
| Record name | Estrone-2,4,16,16-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80471456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Estrone-2,4,16,16-d4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Estrone-2,4,16,16-d4 used in this study instead of regular Estrone?
A1: Researchers utilize deuterated compounds like Estrone-2,4,16,16-d4 (E1-d4) to distinguish between exogenously administered compounds and their endogenous counterparts. This allows for accurate quantification of the administered compound and its metabolites in biological samples. In this specific study, using E1-d4 minimizes interference from endogenous Estrone, providing a clearer picture of E2-d4 metabolism. []
Q2: What analytical techniques were employed to measure Estrone-2,4,16,16-d4 levels in the study?
A2: The researchers used a highly sensitive method combining liquid chromatography with tandem mass spectrometry (LC/MS/MS) following a dansylation reaction. Dansylation involves reacting the target compounds with dansyl chloride, enhancing their detectability. This approach enables researchers to accurately quantify E1-d4 levels in complex biological matrices like plasma and brain tissue, achieving a lower limit of quantification of 50 pg/mL. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


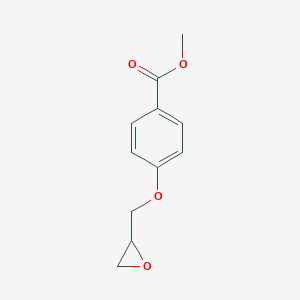
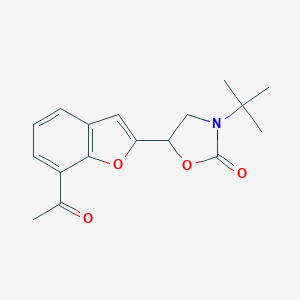
![ethyl 4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoate](/img/structure/B30217.png)
![4-[2-(5,6,7,8-Tetrahydro-5,5-dimethyl-8-oxo-2-naphthalenyl)ethynyl]benzoic acid ethyl ester](/img/structure/B30220.png)
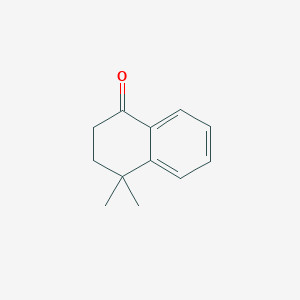
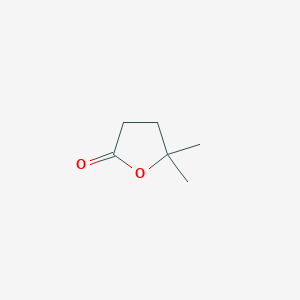
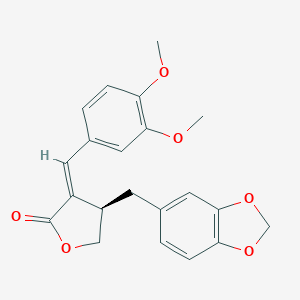
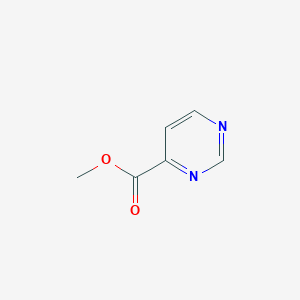
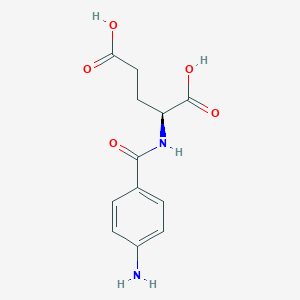
![4-[(Trifluoroacetyl)amino]benzoic acid](/img/structure/B30235.png)


